molecular formula C10H13BrO2 B3106219 4-(3-Bromophenoxy)-1-butanol CAS No. 157245-85-7

4-(3-Bromophenoxy)-1-butanol

Cat. No.: B3106219
CAS No.: 157245-85-7
M. Wt: 245.11 g/mol
InChI Key: OLSCCVCNHXJADN-UHFFFAOYSA-N
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Description

4-(3-Bromophenoxy)-1-butanol is an organic compound that features a bromophenyl group attached to a butanol chain

Preparation Methods

The synthesis of 4-(3-Bromophenoxy)-1-butanol can be achieved through several routes. One common method involves the reaction of 3-bromophenol with 4-chlorobutanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

4-(3-Bromophenoxy)-1-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield 4-(3-bromophenoxy)butanal or 4-(3-bromophenoxy)butanone .

Scientific Research Applications

4-(3-Bromophenoxy)-1-butanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly those targeting neurological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenoxy)-1-butanol involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can form non-covalent interactions with active sites, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

4-(3-Bromophenoxy)-1-butanol can be compared with similar compounds such as:

    4-(3-Bromophenoxy)piperidine: This compound has a piperidine ring instead of a butanol chain, which affects its chemical reactivity and biological activity.

    4-(3-Bromophenoxy)phenol: This compound has a phenol group instead of a butanol chain, making it more acidic and altering its solubility properties.

The uniqueness of this compound lies in its combination of a bromophenyl group with a butanol chain, providing a balance of reactivity and stability that is useful in various applications .

Properties

IUPAC Name

4-(3-bromophenoxy)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8,12H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSCCVCNHXJADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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